molecular formula C12H17ClN2O2 B8599965 Ethyl 4-(tert-butylamino)-6-chloropyridine-3-carboxylate

Ethyl 4-(tert-butylamino)-6-chloropyridine-3-carboxylate

Cat. No. B8599965
M. Wt: 256.73 g/mol
InChI Key: OSAQNNVXAGPSIZ-UHFFFAOYSA-N
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Patent
US07897762B2

Procedure details

A solution of ethyl 4,6-dichloronicotinate (10 g, 45.7 mmol) in tert-butylamine (100 mL) was stirred at 50° C. for 10 h. The solvent was removed under reduced pressure and the residue was suspended in H2O and extracted with EtOAc (3×100 mL). The organics were washed with brine, dried (MgSO4), concentrated in vacuo and purified by silica gel chromatography to provide ethyl 4-(tert-butylamino)-6-chloronicotinate (7 g, 60% yield). 1HNMR (400 MHz, DMSO-d6): δ 8.53 (s, 1 H), 8.39 (s, 1 H), 6.80 (s, 1 H), 4.25 (d, J=7.2 Hz, 2H), 1.37 (s, 9 H), 1.27 (t, J=7.2 Hz, 3 H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:6][N:5]=[C:4]([Cl:13])[CH:3]=1.[C:14]([NH2:18])([CH3:17])([CH3:16])[CH3:15]>>[C:14]([NH:18][C:2]1[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:6][N:5]=[C:4]([Cl:13])[CH:3]=1)([CH3:17])([CH3:16])[CH3:15]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=CC(=NC=C1C(=O)OCC)Cl
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(C)(C)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×100 mL)
WASH
Type
WASH
Details
The organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)NC1=CC(=NC=C1C(=O)OCC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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